MOR Activation Potency: Phenethyl 4-ANPP vs. Fentanyl in a Cell-Based Assay
Phenethyl 4-ANPP exhibits negligible in vitro opioid activity compared to fentanyl. In a cell-based µ-opioid receptor (MOR) recruitment assay, the MOR activation caused by 100 µM phenethyl 4-ANPP was comparable to that of a 0.001 µM (1 nM) concentration of fentanyl [1]. This indicates a potency differential of approximately 100,000-fold, establishing that phenethyl 4-ANPP is a marginally active byproduct rather than a pharmacologically relevant opioid.
| Evidence Dimension | µ-Opioid Receptor (MOR) Activation Potency |
|---|---|
| Target Compound Data | 100 µM (MOR activation comparable to fentanyl at 0.001 µM) |
| Comparator Or Baseline | Fentanyl at 0.001 µM (1 nM) |
| Quantified Difference | ~100,000-fold lower potency than fentanyl |
| Conditions | Cell-based µ-opioid receptor recruitment assay |
Why This Matters
This data confirms that phenethyl 4-ANPP is not a potent opioid, clarifying that its procurement value is strictly as a forensic marker, not for pharmacological studies of opioid agonists.
- [1] Vandeputte MM, Krotulski AJ, Hulpia F, Van Calenbergh S, Stove CP. Phenethyl-4-ANPP: a Marginally Active Byproduct Suggesting a Switch in Illicit Fentanyl Synthesis Routes. J Anal Toxicol. 2022;46(4):350-357. doi:10.1093/jat/bkab032 View Source
